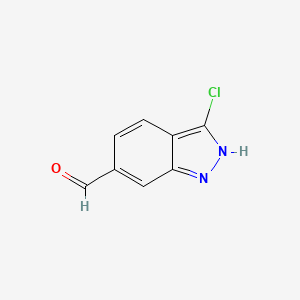
N-(2-chloroprop-2-en-1-yl)-2,3-dihydro-1H-inden-1-amine
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Synthesis of Polyindoles
Polyindoles: are a class of polymers with promising applications in electronics due to their conductive properties. The compound can be used as a precursor for the synthesis of N-substituted polyindoles . These polymers are synthesized through oxidative polymerization and can be functionalized to create various derivatives with potential use in photoconductive materials .
Heterocyclic Compound Formation
The compound serves as a starting material for heterocyclization reactions . These reactions are crucial in the synthesis of thiophene and pyrrole derivatives , which are important in pharmaceuticals and agrochemicals. The heterocyclic compounds formed can be further used to synthesize a range of azine derivatives , expanding the chemical space for drug discovery .
Organosulfur Compound Synthesis
In the realm of organosulfur chemistry, the compound can undergo reactions to form thiiranium ions , which are highly reactive intermediates. These ions can lead to the synthesis of various sulfur-containing linear or heterocyclic derivatives, which are valuable in developing new medications and agrochemicals .
Polymer Analogous Reactions
This compound can be involved in polymer analogous reactions where existing polymer chains are modified to change their properties. This is particularly useful in creating materials with specific characteristics, such as increased strength, flexibility, or electrical conductivity .
Physicochemical Property Analysis
Researchers can use this compound to study the physicochemical properties of polymers. By synthesizing polymers with the compound and analyzing properties like thermal stability and solubility, scientists can design materials for specific applications, such as heat-resistant coatings or soluble electronic devices .
Photoconductivity Studies
The compound’s derivatives can exhibit photoconductivity , making them suitable for study in the field of optoelectronics. Understanding the photoconductive behavior of these materials can lead to advancements in solar cells and photodetectors .
Quantum Chemical Analysis
Quantum chemical methods can be applied to study the molecular structures and molecular orbitals of derivatives of this compound. This analysis is essential for predicting reactivity and properties, which is fundamental in the design of new molecules for various applications .
Anchimeric Assistance in Synthesis
The compound can demonstrate anchimeric assistance when used in synthesis involving β-haloalkyl sulfides or selenides. This process can facilitate the formation of chalcogeniranium intermediates, which are useful in creating complex molecules with potential applications in medicinal chemistry .
Propiedades
IUPAC Name |
N-(2-chloroprop-2-enyl)-2,3-dihydro-1H-inden-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClN/c1-9(13)8-14-12-7-6-10-4-2-3-5-11(10)12/h2-5,12,14H,1,6-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMSMHLATUDKJLI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(CNC1CCC2=CC=CC=C12)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chloroprop-2-en-1-yl)-2,3-dihydro-1H-inden-1-amine | |
CAS RN |
1179031-47-0 | |
| Record name | N-(2-Chloro-2-propen-1-yl)-2,3-dihydro-1H-inden-1-amine | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HA3D43QE2K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



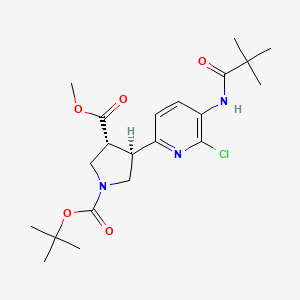
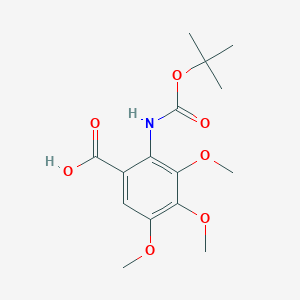

![(1,4,5,6-Tetrahydrocyclopenta[c]pyrazol-3-ylmethyl)amine hydrochloride](/img/structure/B1521786.png)
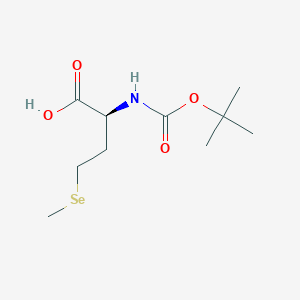
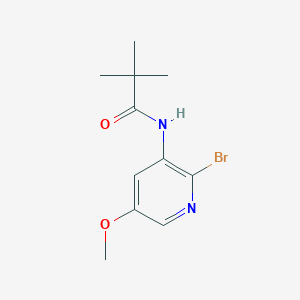

![N-(2-((tert-Butyldimethylsilyloxy)methyl)-furo[3,2-b]pyridin-7-yl)pivalamide](/img/structure/B1521791.png)


![3-[2-(Trimethylsilyl)ethynyl]imidazo[1,2-a]pyridine](/img/structure/B1521797.png)
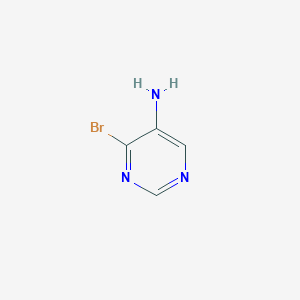
![N-Boc-9-azabicyclo[3.3.1]nonan-3-one](/img/structure/B1521800.png)
